Cas no 1807247-97-7 (Ethyl 5-cyano-4-trifluoromethoxy-2-(trifluoromethyl)phenylacetate)

Ethyl 5-cyano-4-trifluoromethoxy-2-(trifluoromethyl)phenylacetate is a fluorinated aromatic ester with a versatile structure, combining cyano, trifluoromethoxy, and trifluoromethyl functional groups. Its electron-withdrawing substituents enhance reactivity, making it valuable in synthetic organic chemistry, particularly for constructing complex fluorinated intermediates. The presence of multiple trifluoromethyl groups contributes to increased lipophilicity and metabolic stability, which is advantageous in pharmaceutical and agrochemical applications. The ester moiety allows for further derivatization, enabling its use in coupling reactions or hydrolysis to carboxylic acids. This compound is suitable for researchers developing bioactive molecules requiring fluorinated aromatic scaffolds. Its stability and functional group diversity make it a useful building block in medicinal chemistry and material science.
Ethyl 5-cyano-4-trifluoromethoxy-2-(trifluoromethyl)phenylacetate structure
1807247-97-7 structure
Product name:Ethyl 5-cyano-4-trifluoromethoxy-2-(trifluoromethyl)phenylacetate
CAS No:1807247-97-7
MF:C13H9F6NO3
Molecular Weight:341.205884695053
CID:4945095

Ethyl 5-cyano-4-trifluoromethoxy-2-(trifluoromethyl)phenylacetate 化学的及び物理的性質

名前と識別子

    • Ethyl 5-cyano-4-trifluoromethoxy-2-(trifluoromethyl)phenylacetate
    • インチ: 1S/C13H9F6NO3/c1-2-22-11(21)4-7-3-8(6-20)10(23-13(17,18)19)5-9(7)12(14,15)16/h3,5H,2,4H2,1H3
    • InChIKey: WYCFQEMNSAIFBU-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C(C#N)=CC=1CC(=O)OCC)OC(F)(F)F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 10
  • 重原子数量: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 467
  • XLogP3: 3.9
  • トポロジー分子極性表面積: 59.3

Ethyl 5-cyano-4-trifluoromethoxy-2-(trifluoromethyl)phenylacetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A015021092-250mg
Ethyl 5-cyano-4-trifluoromethoxy-2-(trifluoromethyl)phenylacetate
1807247-97-7 97%
250mg
484.80 USD 2021-06-18
Alichem
A015021092-500mg
Ethyl 5-cyano-4-trifluoromethoxy-2-(trifluoromethyl)phenylacetate
1807247-97-7 97%
500mg
863.90 USD 2021-06-18
Alichem
A015021092-1g
Ethyl 5-cyano-4-trifluoromethoxy-2-(trifluoromethyl)phenylacetate
1807247-97-7 97%
1g
1,490.00 USD 2021-06-18

Ethyl 5-cyano-4-trifluoromethoxy-2-(trifluoromethyl)phenylacetate 関連文献

Ethyl 5-cyano-4-trifluoromethoxy-2-(trifluoromethyl)phenylacetateに関する追加情報

Ethyl 5-cyano-4-trifluoromethoxy-2-(trifluoromethyl)phenylacetate (CAS No. 1807247-97-7): A Comprehensive Overview

Ethyl 5-cyano-4-trifluoromethoxy-2-(trifluoromethyl)phenylacetate (CAS No. 1807247-97-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural features, exhibits a range of potential applications, particularly in the development of novel therapeutic agents and advanced materials. The presence of multiple fluorine atoms and cyano groups in its molecular structure imparts distinct chemical properties that make it a subject of intense study.

The compound's molecular formula, C12H7CF6N2O3, highlights its complex composition and the synergistic effects of its various functional groups. The trifluoromethoxy and trifluoromethyl substituents contribute to its high lipophilicity, which is a critical factor in drug bioavailability. Additionally, the cyano group introduces a polar character, enhancing its solubility in both polar and non-polar solvents. This balance of hydrophobic and hydrophilic properties makes it an attractive candidate for various pharmaceutical applications.

In recent years, Ethyl 5-cyano-4-trifluoromethoxy-2-(trifluoromethyl)phenylacetate has been explored in the context of drug discovery and development. Its structural motif is reminiscent of several bioactive molecules that have shown promise in preclinical studies. For instance, analogs containing trifluoromethoxy groups have been reported to exhibit potent anti-inflammatory and anticancer properties. The cyano group, on the other hand, is known to enhance metabolic stability, a crucial factor in drug design.

The compound's synthesis involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, are often employed to construct the complex framework efficiently. These synthetic strategies not only highlight the compound's synthetic challenge but also underscore the expertise required to handle such molecules.

Recent studies have demonstrated the potential of Ethyl 5-cyano-4-trifluoromethoxy-2-(trifluoromethyl)phenylacetate as a key intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged its structural versatility to develop novel inhibitors targeting specific enzymatic pathways implicated in various diseases. For example, derivatives of this compound have been investigated for their ability to modulate kinases and other enzymes involved in cancer progression.

The impact of fluorine substitution on biological activity has been a central theme in medicinal chemistry research. The electron-withdrawing nature of fluorine atoms can influence both the electronic distribution and steric properties of molecules, leading to enhanced binding affinity and selectivity. In the case of Ethyl 5-cyano-4-trifluoromethoxy-2-(trifluoromethyl)phenylacetate, these effects are particularly pronounced due to the presence of multiple fluorine atoms at strategic positions within the molecule.

The compound's pharmacokinetic profile is another area of interest. Studies have shown that fluorinated compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts. This includes increased metabolic stability, prolonged half-life, and enhanced oral bioavailability. These attributes are highly desirable in drug development, as they can lead to more effective and patient-friendly therapeutic agents.

In conclusion, Ethyl 5-cyano-4-trifluoromethoxy-2-(trifluoromethyl)phenylacetate represents a significant advancement in the realm of specialty chemicals with potential applications across multiple industries. Its unique structural features and favorable chemical properties make it a valuable tool for researchers engaged in drug discovery, material science, and beyond. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play an increasingly pivotal role in shaping the future of science and technology.

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